3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid
Description
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid is a propanoic acid derivative featuring a piperazine ring substituted with a 2,2-difluoroethyl group. Piperazine derivatives are widely explored for their receptor-binding properties (e.g., serotonin receptors) and metabolic stability, making this compound of interest for drug discovery .
Properties
IUPAC Name |
3-[4-(2,2-difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-8(10(15)16)6-13-2-4-14(5-3-13)7-9(11)12/h8-9H,2-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUBAMOCXNATTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)CC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid typically involves the reaction of 2,2-difluoroethylamine with piperazine to form the intermediate 4-(2,2-difluoroethyl)piperazine. This intermediate is then reacted with 2-methylpropanoic acid under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Applications
1. Anticancer Research
The compound has been investigated for its potential anticancer properties. Studies indicate that derivatives of piperazine, such as 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds containing piperazine structures can inhibit the growth of human tumor cells, showing promise in the development of new anticancer agents .
2. Neurological Disorders
Research has also explored the use of this compound in treating neurological disorders. Piperazine derivatives have been linked to neuroprotective effects and are being evaluated for their potential in treating conditions such as anxiety and depression. The unique fluorinated side chain may enhance the bioavailability and efficacy of these compounds in the central nervous system .
3. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperazine derivatives. The incorporation of fluorinated groups has been shown to improve the antimicrobial activity against various pathogens, making it a candidate for further development in antibiotic therapies .
Case Studies
Mechanism of Action
The mechanism of action of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing the signaling pathways involved .
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical Properties
While explicit data (e.g., logP, solubility) are unavailable for the target compound, comparisons can be inferred:
- Acidic Strength: The propanoic acid moiety (pKa ~4.8) ensures ionization at physiological pH, facilitating solubility in biological systems, similar to ciprofibric acid (pKa ~4.5) .
Research Findings and Implications
Therapeutic Potential
- Receptor Targets : Piperazine derivatives often target serotonin or dopamine receptors. The difluoroethyl group’s electronic profile may favor 5-HT2A antagonism, akin to compounds in .
- Metabolic Stability: Fluorination typically reduces oxidative metabolism, suggesting the target compound may exhibit longer half-lives than non-fluorinated analogs .
Biological Activity
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine moiety substituted with a difluoroethyl group, which enhances its lipophilicity and potentially alters its interaction with biological targets. The molecular formula is with a molecular weight of approximately 202.20 g/mol. The presence of the difluoroethyl group is significant as it can influence the compound's pharmacokinetic properties.
Biological Activity Overview
The biological activity of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid has been explored in various studies, focusing on its potential as a therapeutic agent.
Pharmacological Properties
- Receptor Binding Affinity : The compound has shown promising results in binding assays, particularly as a potential antagonist for neurokinin-1 (NK1) receptors. In vitro studies have demonstrated that it can inhibit NK1 receptor activity effectively, which is crucial in the management of pain and anxiety disorders .
- Antitumor Activity : Preliminary research indicates that derivatives of this compound may exhibit antitumor properties. For instance, structural modifications have been linked to enhanced cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
- Anti-inflammatory Effects : Compounds similar to 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid have been reported to reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects primarily involve modulation of neurotransmitter systems and inhibition of specific receptor pathways:
- NK1 Receptor Antagonism : By blocking NK1 receptors, the compound may reduce the effects of substance P, a neuropeptide involved in pain perception and inflammation.
- Cell Cycle Arrest : Some studies suggest that related compounds induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is attributed to the alteration of signaling pathways involved in cell proliferation .
Table 1: Summary of Biological Activities
Case Study: NK1 Receptor Antagonism
In a study focused on developing novel NK1 receptor antagonists, 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid was synthesized and tested. The results indicated a significant reduction in receptor binding compared to control compounds, highlighting its potential therapeutic role in managing conditions like chronic pain and anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
